4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one
Description
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(E)-4-(2,4,5-trimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-6-10-7-12(16-3)13(17-4)8-11(10)15-2/h5-8H,1-4H3/b6-5+ |
InChI Key |
RVJHEDDPVRNHMB-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1OC)OC)OC |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzaldehyde and acetone.
Aldol Condensation: The key step is an aldol condensation reaction between 2,4,5-trimethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired butenone structure.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the aldol condensation process. The use of catalysts and controlled reaction environments can further improve the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to a butanol or butane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
(E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one (A3)
- Structure : Methoxy groups at 3-, 4-, and 5-positions.
- HOMO-LUMO Gap: Estimated to be ~5.2–5.4 eV based on quantum chemical calculations for related enones .
- Biological Activity: Exhibits cytotoxicity in cancer cell lines due to enhanced electron-withdrawing effects from the symmetric 3,4,5-substitution, which stabilizes the enone system and facilitates interactions with cellular targets .
4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one (CAS 119101-22-3)
- Structure : Methoxy groups at 2-, 3-, and 4-positions.
- Crystal Packing : Reduced π-π stacking efficiency compared to 2,4,5- or 3,4,5-substituted analogs due to steric hindrance from adjacent methoxy groups .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Substituent Positions | Key Interactions | Solubility Profile |
|---|---|---|---|---|
| 4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one | 236.26 | 2,4,5-OMe | π-π stacking, C=O dipole interactions | Moderate in polar solvents |
| (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one (A3) | 236.26 | 3,4,5-OMe | Enhanced charge transfer, symmetric H-bonding | Low in water, high in DMSO |
| 4-(4-Nitrophenyl)but-3-en-2-one | 205.19 | 4-NO₂ | Strong electron-withdrawing effects | Low in polar solvents |
| (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one | 206.24 | 4-OH, 3-OMe | O–H⋯O hydrogen bonds | High in polar solvents |
Notes:
- The 2,4,5-trimethoxy substitution in the target compound creates an asymmetric electronic environment, leading to distinct absorption spectra compared to symmetric 3,4,5-substituted analogs .
- Nitro-substituted analogs (e.g., 4-(4-nitrophenyl)but-3-en-2-one) exhibit red-shifted UV-Vis absorption due to stronger electron-withdrawing effects .
Biological Activity
4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one, also known as a chalcone derivative, is an organic compound characterized by its unique structure that includes a butenone moiety and a trimethoxyphenyl group. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of approximately 244.26 g/mol. The compound has gained attention in recent research due to its diverse biological activities, including anti-inflammatory and antioxidant properties.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The presence of three methoxy groups enhances its lipophilicity, which may influence its interaction with various biological targets. The compound's conjugated system is also pivotal for its chemical reactivity and potential pharmacological applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound may inhibit pro-inflammatory cytokines and modulate pathways related to inflammation .
- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress markers in various cell lines.
- Cytotoxic Effects : Preliminary studies indicate that it may induce apoptosis in cancer cells by affecting critical signaling pathways such as RAS-ERK and AKT/FOXO3a .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with multiple biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory responses.
- Receptor Interaction : The trimethoxyphenyl group could facilitate binding to receptors involved in cell signaling pathways.
- Mitochondrial Function : Evidence suggests that it may disrupt mitochondrial membrane potential leading to apoptosis in cancer cells .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | IC₅₀ (µM) | Key Features |
|---|---|---|---|
| This compound | Anti-inflammatory, Antioxidant | N/A | Three methoxy groups enhance lipophilicity |
| 4-(3,4-Dimethoxyphenyl)but-3-en-2-one | Moderate cytotoxicity | 15 | Fewer methoxy groups; different activity profile |
| 1-(2,4,5-trimethoxyphenyl)-1-butanone | Low cytotoxicity | N/A | Saturated analogue; altered reactivity |
Case Studies
- Anti-Cancer Activity : In a study focusing on hepatocellular carcinoma cells, this compound was found to significantly reduce cell viability and induce apoptosis through the suppression of key signaling pathways .
- Antioxidant Effects : Another study demonstrated that the compound effectively reduced oxidative damage in neuronal cells exposed to toxic agents.
Q & A
Q. What are the optimal synthetic routes for 4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one, and how do reaction conditions influence yield and purity?
Answer: The compound is typically synthesized via Claisen-Schmidt condensation between a trimethoxyphenyl aldehyde and a ketone. Key parameters include:
- Catalyst selection : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions influence regioselectivity and byproduct formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves purity by reducing side reactions .
- Temperature control : Elevated temperatures (80–100°C) accelerate kinetics but may degrade thermally sensitive intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the enone product from dimethoxy- or overoxidized analogs .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
- NMR spectroscopy :
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming stereochemistry (e.g., E-configuration of the α,β-unsaturated ketone) and intramolecular interactions .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 262.12 for C₁₃H₁₆O₅⁺) .
Q. How is the biological activity of this compound initially screened in academic research?
Answer:
- Enzyme inhibition assays : Test against tyrosinase or kinases using spectrophotometric methods (e.g., dopachrome formation for tyrosinase activity) .
- Cell-based studies : Evaluate melanogenesis in B16F10 melanoma cells via tyrosinase expression (Western blot) and melanin quantification (absorbance at 405 nm) .
- Antimicrobial screening : Disc diffusion assays against Candida albicans or Staphylococcus aureus to assess fungal/bacterial growth inhibition .
Advanced Research Questions
Q. What reaction mechanisms govern the α,β-unsaturated ketone’s electrophilic reactivity in cross-coupling reactions?
Answer: The enone system undergoes:
- Michael addition : Nucleophilic attack at the β-carbon (e.g., thiols or amines), influenced by electron-withdrawing methoxy groups stabilizing the transition state.
- Diels-Alder reactions : The electron-deficient dienophile participates in [4+2] cycloadditions with dienes, forming bicyclic intermediates. Computational studies (DFT) model regioselectivity based on substituent electronic effects .
- Photochemical reactivity : UV irradiation induces cis-trans isomerization or [2+2] cycloaddition, monitored via UV-Vis spectroscopy and HPLC .
Q. How do structural modifications (e.g., methoxy positional isomers) impact bioactivity?
Answer: Structure-activity relationship (SAR) studies compare analogs:
Q. How can contradictory data on melanogenesis modulation be resolved across studies?
Answer: Contradictions arise from:
- Cell line variability : B16F10 vs. primary melanocytes show differential signaling pathway sensitivity (e.g., cAMP/PKA vs. MAPK) .
- Concentration-dependent effects : Low doses (≤10 µM) upregulate tyrosinase, while high doses (≥50 µM) induce cytotoxicity, masking activity .
- Experimental controls : Standardize melanin assays using α-MSH as a positive control and normalize to cell viability (MTT assay) .
Q. What computational strategies predict the compound’s interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to tyrosinase (PDB: 2Y9X), identifying key residues (e.g., His263, Cu ions) for hydrogen bonding and metal coordination .
- MD simulations (GROMACS) : Assess complex stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates robust binding .
- QSAR models : Relate logP and Hammett σ values to antifungal IC₅₀, prioritizing lipophilic analogs for synthesis .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Answer:
- pH stability : Degrades in acidic conditions (pH <3) via ketone protonation and retro-aldol cleavage. Use neutral buffers (PBS, pH 7.4) for biological assays .
- Thermal stability : Decomposes above 150°C (TGA data). Store at −20°C in amber vials to prevent photodegradation .
- Solvent compatibility : Stable in DMSO (≤1% v/v in cell culture); avoid chloroform due to nucleophilic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
